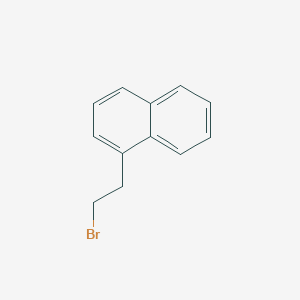

![molecular formula C12H14Cl2Zr B079261 Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- CAS No. 12109-71-6](/img/structure/B79261.png)

Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of these zirconium complexes often involves the reaction of zirconium tetrachloride with specific cyclopentadienyl ligands under controlled conditions. For instance, novel zirconium(IV) complexes with chelating oxygen-containing cyclopentadienyl ligands have been synthesized, showcasing the versatility in modifying the cyclopentadienyl framework to alter the compound's properties and reactivity (Krut’ko et al., 1996).

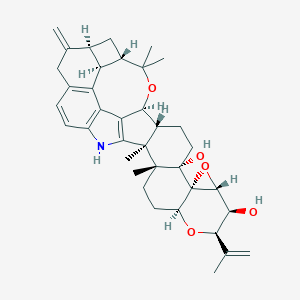

Molecular Structure Analysis

The molecular structure of these complexes typically displays a pseudo-tetrahedral coordination geometry around the zirconium center, with cyclopentadienyl rings asymmetrically bonded to the Zr atom. This structure is influenced by the steric interactions between substituents on the cyclopentadienyl rings and the chloride ligands, as demonstrated in the analysis of substituted zirconocene complexes (Tian et al., 1996).

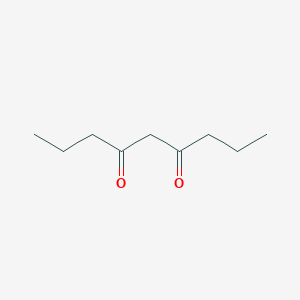

Chemical Reactions and Properties

Zirconium complexes exhibit rich chemistry, engaging in various reactions such as olefin polymerization, alkane activation, and coupling reactions. For example, bis-indenyl zirconium sandwich complexes have shown to be effective in low-valent zirconium-mediated coupling reactions, indicating the potential for these complexes in synthetic organic chemistry (Bradley et al., 2004).

Physical Properties Analysis

The physical properties of zirconocene dichlorides, such as solubility, melting points, and volatility, are critical for their application in catalysis and materials science. These properties are significantly influenced by the nature of the cyclopentadienyl substituents and the overall molecular geometry of the complex.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and catalytic activity, are central to the application of zirconocene dichlorides in polymerization reactions and organic synthesis. The introduction of fluorinated cyclopentadienyl ligands, for instance, has been shown to enhance the catalytic activity of these complexes in ethylene polymerization, demonstrating the tunability of their chemical properties (Steffen et al., 2007).

Applications De Recherche Scientifique

Complex Formation and Structural Insights

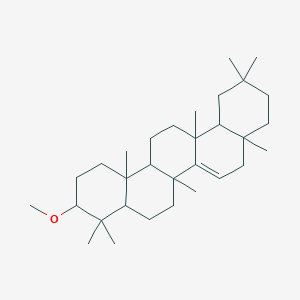

A study on zirconocene complex formation revealed the creation of dichlorobis{eta(5)-[1-(3-methylbutyl)-cyclohex-1-yl]cyclopentadienyl}zirconium(IV), showcasing a bent-metallocene structure with pseudo-tetrahedral arrangement. This structure is primarily influenced by the interaction between large substituents and Cl atoms, leading to an asymmetrical bonding to the Zr atom and demonstrating the complex's unique molecular configuration (Tian et al., 1996).

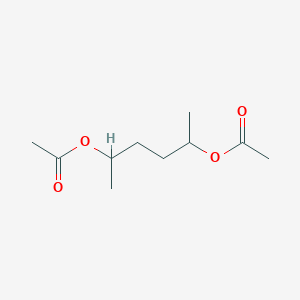

Synthesis and Analysis of Novel Complexes

Research into tetramethyl(2-methoxyethyl)cyclopentadienyl zirconium(IV) complexes has led to the synthesis of novel structures, such as [η5:η1-Tetra-methyl(2-methyl)cyclopentadienyl]trichlorozirconium and its derivatives. These complexes were synthesized from lithium cyclopentadienide and analyzed through X-ray crystallography, highlighting the coordination bond O→Zr present in certain complexes, offering insights into their stability and reactivity (Krut’ko et al., 1996).

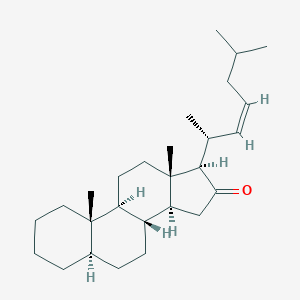

Catalytic and Polymerization Capabilities

Further investigations into zirconium-based complexes have explored their catalytic applications, particularly in polymerization processes. For instance, the synthesis and structural behavior of tris(η-cyclopentadienyl)zirconium−betaine complex revealed a unique Zr−F−C(aryl) coordination, persistent in solution, which demonstrates the potential for these complexes in catalyzing polymerization reactions with specific characteristics, such as high-density polyethylene (HDPE) production (Kleigrewe et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

Numéro CAS |

12109-71-6 |

|---|---|

Nom du produit |

Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- |

Formule moléculaire |

C12H14Cl2Zr |

Poids moléculaire |

320.37 g/mol |

Nom IUPAC |

dichlorozirconium(2+);5-methylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |

Clé InChI |

ZUYRMIQFRZTNFG-UHFFFAOYSA-L |

SMILES |

C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |

SMILES canonique |

C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)